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molecular formula C10H9Cl2NO4 B8379353 Ethyl (2,5-dichloro-4-nitrophenyl)acetate

Ethyl (2,5-dichloro-4-nitrophenyl)acetate

Cat. No. B8379353
M. Wt: 278.09 g/mol
InChI Key: NDABKIUJSCFOCW-UHFFFAOYSA-N
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Patent
US07345179B2

Procedure details

(2,5-dichloro-4-nitrophenyl)acetic acid (22) (Valerie K. Chamberlain and R. L. Wain. Ann. appl. Biol. (1971), 69, 65-72.) (500 mg, 2.0 mmol) was dissolved in ethanol (10 ml), and after adding p-toluenesulfonic acid monohydrate (50 mg, 0.26.mmol), the mixture was stirred at 60° C. for 2 hours. The reaction mixture was cooled to room temperature, and concentrated and exsiccated under reduced pressure. To the resulting residue was added a saturated solution of sodiumbicarbonate (30 ml), and the mixture was extracted with chloroform. The extract was dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The resulting residue was purified by column chromatography using silica gel, and from the eluate of chloroform was obtained the title compound (505 mg, 91%) as a pale yellow crystal powder.
Name
(2,5-dichloro-4-nitrophenyl)acetic acid
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([Cl:11])=[CH:4][C:3]=1[CH2:12][C:13]([OH:15])=[O:14].O.[C:17]1(C)C=CC(S(O)(=O)=O)=C[CH:18]=1>C(O)C>[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([Cl:11])=[CH:4][C:3]=1[CH2:12][C:13]([O:15][CH2:17][CH3:18])=[O:14] |f:1.2|

Inputs

Step One
Name
(2,5-dichloro-4-nitrophenyl)acetic acid
Quantity
500 mg
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)CC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
To the resulting residue was added a saturated solution of sodiumbicarbonate (30 ml)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 505 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 690.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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